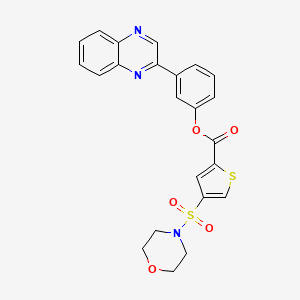![molecular formula C19H25ClN2O B4410859 1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410859.png)
1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride
Descripción general
Descripción
1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride, commonly known as BRL-15572, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are a class of proteins found in the endoplasmic reticulum of cells that play a role in various physiological and pathological processes. BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
BRL-15572 acts as a selective antagonist of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the sigma-1 receptor, BRL-15572 modulates these processes and has downstream effects on various physiological and pathological processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to modulate various biochemical and physiological processes, including calcium signaling, protein folding, and lipid metabolism. It has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. In addition, it has been shown to inhibit cancer cell growth and sensitize them to chemotherapy by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 has several advantages for lab experiments, including its selectivity for the sigma-1 receptor and its well-established synthesis method. However, it also has some limitations, including its low solubility in water and its potential off-target effects on other receptors.
Direcciones Futuras
There are several future directions for the research on BRL-15572. One potential area of research is its potential therapeutic applications in other diseases, such as depression and anxiety disorders. Another area of research is the development of more potent and selective sigma-1 receptor antagonists based on the structure of BRL-15572. Finally, the development of more effective delivery methods for BRL-15572 could also be an area of future research.
Aplicaciones Científicas De Investigación
BRL-15572 has been widely studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain management. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. BRL-15572 has also been found to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, it has been shown to have analgesic effects in animal models of neuropathic pain.
Propiedades
IUPAC Name |
1-methyl-4-[2-(4-phenylphenoxy)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c1-20-11-13-21(14-12-20)15-16-22-19-9-7-18(8-10-19)17-5-3-2-4-6-17;/h2-10H,11-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGDAIWHONKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4410778.png)

![5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4410796.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410801.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4410815.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide](/img/structure/B4410826.png)

![5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4410840.png)
![1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4410841.png)


![3-[(benzylamino)carbonyl]phenyl acetate](/img/structure/B4410872.png)

![4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410885.png)